2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide is a compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound features a cyclopropyl group, a pyridine ring, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetamide under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Amino-N-cyclopropyl-N-pyridin-4-ylmethyl-acetamide can be compared with other similar compounds, such as:
2-Aminopyridine: Known for its use in drug discovery and synthesis of diverse biological molecules.
N-Cyclopropylacetamide: Used in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Pyridine derivatives: Widely used in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-7-11(15)14(10-1-2-10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNHFMDKJITFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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